molecular formula C10H22ClNO B2797426 (R)-2-(tert-Butoxymethyl)piperidine hydrochloride CAS No. 2137099-42-2

(R)-2-(tert-Butoxymethyl)piperidine hydrochloride

Cat. No.: B2797426
CAS No.: 2137099-42-2
M. Wt: 207.74
InChI Key: YDMCFBGQLDXYSI-SBSPUUFOSA-N
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Description

(R)-2-(tert-Butoxymethyl)piperidine hydrochloride (CAS 2137099-42-2) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a piperidine ring, a privileged scaffold frequently employed in drug discovery due to its presence in a wide array of bioactive molecules . The specific (R)-enantiomer provides a stereochemically defined building block for the synthesis of sophisticated target molecules. Piperidine rings are a common structural motif in pharmaceuticals and are known to contribute to activity by interacting with various biological targets, such as neurotransmitter systems . This compound is particularly valuable as a key intermediate or starting material in the research and development of new therapeutic agents. Its molecular formula is C10H22ClNO, and it has a molecular weight of 207.74 g/mol . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCFBGQLDXYSI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions to form the tert-butoxymethyl derivative. This intermediate is then subjected to hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for ®-2-(tert-Butoxymethyl)piperidine hydrochloride may involve continuous flow reactions to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of (R)-2-(tert-Butoxymethyl)piperidine hydrochloride is as an intermediate in the synthesis of pharmaceutical compounds. The compound's ability to participate in various chemical reactions allows it to be utilized in the development of complex organic molecules, particularly in the pharmaceutical industry.

Case Study: Synthesis of Ampreloxetine

Ampreloxetine, a norepinephrine reuptake inhibitor used for treating attention deficit hyperactivity disorder (ADHD) and depression, is synthesized using this compound as an intermediate. This highlights the compound's role in creating therapeutically relevant agents that target neurotransmitter systems in the brain .

While specific mechanisms of action for this compound remain to be fully elucidated, piperidine derivatives are known to exhibit diverse biological activities. Research indicates that modifications to piperidine structures can lead to compounds that act as ion channel modulators or enzyme inhibitors.

Potential Mechanisms

  • Ion Channel Modulation : Some piperidine derivatives have been shown to modulate ion channels, which could be relevant for developing drugs targeting neurological disorders.
  • Enzyme Inhibition : The compound may also serve as a scaffold for creating inhibitors of specific enzymes involved in disease pathways.

Organic Chemistry Applications

The solubility of this compound in water enhances its utility in organic synthesis. It can facilitate reactions that require aqueous conditions, making it suitable for various synthetic pathways.

Reactivity Characteristics

The tert-butoxymethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitutions and other transformations common in organic synthesis. This property is particularly useful for chemists aiming to design new compounds with specific biological activities.

Research and Development

Ongoing research aims to explore further applications of this compound in drug discovery and development. Its structural uniqueness may lead to the identification of novel therapeutic agents.

Mechanism of Action

The mechanism of action of ®-2-(tert-Butoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperidine Derivatives

Key Structural Features

The tert-butoxymethyl group in (R)-2-(tert-Butoxymethyl)piperidine hydrochloride introduces steric bulk and hydrophobicity, which may enhance blood-brain barrier penetration compared to polar substituents. Below is a comparative analysis with structurally analogous piperidine-based compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Use/Activity Evidence Source
(R)-2-(tert-Butoxymethyl)piperidine HCl C11H22ClNO2 235.75 C2: tert-Butoxymethyl Synthetic intermediate/CNS research
Migalastat Hydrochloride C6H13NO4·HCl 199.63 C2: Hydroxymethyl; C3,4,5: Triol Fabry disease (α-galactosidase A stabilizer)
Biperiden Hydrochloride C21H29NO·HCl 347.92 C1: Bicyclo[2.2.1]hept-5-en-2-yl; Cα: Phenyl Parkinson’s disease (anticholinergic)
Hexylcaine Hydrochloride C16H24ClNO2 297.82 C1: Cyclohexylamino; C2: Benzoate ester Local anesthetic
(R)-2-(3,5-Difluorophenyl)piperidine HCl C11H14ClF2N 233.69 C2: 3,5-Difluorophenyl Preclinical research (CNS targets)

Physicochemical Properties

  • Hydrophobicity : The tert-butoxymethyl group in the target compound increases lipophilicity (predicted LogP ~2.1) compared to Migalastat (LogP ~−1.5 due to hydroxyl groups) . This property may enhance CNS bioavailability relative to polar analogs.
  • Solubility : Migalastat’s triol substituents confer high aqueous solubility (>100 mg/mL), whereas (R)-2-(tert-Butoxymethyl)piperidine HCl is sparingly soluble in water (<1 mg/mL) .

Stereochemical Considerations

The (R)-configuration in the target compound contrasts with Migalastat’s (2R,3S,4R,5S) stereochemistry. Enantiomeric purity is crucial: for example, (S)-enantiomers of piperidine derivatives often exhibit reduced activity or off-target effects .

Research Findings and Optimization Insights

  • Antimicrobial Activity : Piperidine derivatives with sulfur-containing substituents (e.g., 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) show Gram-positive antibacterial activity, but the tert-butoxymethyl group’s role in such activity remains unexplored .
  • Enzyme Inhibition : Structural analogs like donepezil highlight the importance of aromatic and hydrophobic groups for acetylcholinesterase binding. The target compound’s tert-butoxymethyl group may similarly enhance interaction with hydrophobic enzyme pockets .

Biological Activity

(R)-2-(tert-Butoxymethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered heterocyclic structure with one nitrogen atom and a tert-butoxymethyl group. This group enhances the compound's chemical properties, making it soluble in water due to its hydrochloride salt form. The structural uniqueness of this compound is significant as it may influence its biological activity compared to simpler piperidine derivatives.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : The compound has been studied for its effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, although specific mechanisms of action are yet to be fully elucidated.

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInhibitory effects observed in preliminary studies

While specific mechanisms of action for this compound remain largely unexplored, piperidine derivatives generally exhibit diverse biological activities based on their substituents. Some may act as enzyme inhibitors or ion channel modulators. Further research is necessary to clarify the exact pathways through which this compound exerts its effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. Common solvents include dichloromethane and ethanol, with reaction conditions varying from room temperature to reflux. Continuous flow reactions are often employed in industrial settings to enhance yield and purity.

Table 2: Synthesis Overview

StepDescription
Formation of PiperidineInitial formation of the piperidine ring
Introduction of Tert-butoxymethyl GroupReaction with tert-butyl derivatives
Hydrochloride Salt FormationConversion to hydrochloride for increased solubility

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : In vitro assays have shown that this compound can inhibit cancer cell proliferation in certain lines, suggesting a potential role as a therapeutic agent in oncology.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the molecular interactions and pathways involved in its biological effects.
  • In Vivo Studies : Evaluating efficacy and safety profiles in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity, leading to optimized derivatives.

Q & A

Q. Methodological Approaches :

  • Dose-Response Analysis : Validate activity thresholds using standardized in vitro assays (e.g., receptor-binding assays with radiolabeled ligands) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to assess target selectivity .

Advanced: What computational methods predict the compound’s interactions with biological targets?

  • Molecular Dynamics Simulations : Analyze binding stability in lipid bilayer environments (e.g., GPCR simulations) .
  • Quantum Mechanical Calculations : Assess electronic properties of the tert-butoxymethyl group to predict hydrogen-bonding interactions with active sites .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., piperidine nitrogen) for target engagement using tools like Schrödinger’s Phase .

Basic: How should researchers characterize the compound’s stability under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .
  • pH Stability Tests : Incubate in buffers (pH 3–9) and monitor degradation via NMR or HPLC .
  • Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photodegradation pathways .

Advanced: How does structural modification of the tert-butoxymethyl group impact pharmacological efficacy?

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing tert-butoxy with methoxy or fluorinated groups) and evaluate changes in logP and binding affinity .
  • Steric Effects : Use X-ray crystallography to visualize how bulky substituents alter receptor conformations .
  • Metabolic Stability : Test analogs in hepatic microsome assays to correlate substituent size with CYP450-mediated oxidation rates .

Basic: What spectroscopic techniques are critical for structural elucidation?

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry; NOESY detects spatial proximity of tert-butoxymethyl protons to the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₂₂ClNO) and detects isotopic patterns .
  • IR Spectroscopy : Identifies characteristic stretches (e.g., C-O at 1100 cm⁻¹ in the tert-butoxy group) .

Advanced: How can researchers address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for cyclization steps .
  • Catalyst Screening : Test palladium or nickel catalysts for Suzuki-Miyaura couplings in precursor synthesis .
  • Byproduct Recycling : Use fractional distillation to recover unreacted tert-butoxymethyl intermediates .

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